molecular formula C14H23NO4 B14785435 3-hydroxy-N-(2-oxooxolan-3-yl)dec-2-enamide

3-hydroxy-N-(2-oxooxolan-3-yl)dec-2-enamide

Cat. No.: B14785435
M. Wt: 269.34 g/mol
InChI Key: XYPWGKVAIGCLCE-UHFFFAOYSA-N
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Description

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide is an organic compound belonging to the class of N-acyl-alpha amino acids and derivatives. This compound is characterized by the presence of a hydroxy group, a tetrahydrofuran ring, and a dec-2-enamide chain. It has a molecular formula of C14H23NO4 and a molecular weight of 269.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide typically involves the reaction of dec-2-enoyl chloride with 3-hydroxy-2-oxotetrahydrofuran in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide involves its interaction with specific molecular targets and pathways. It is known to activate cell division by increasing transcription from promoters upstream of the ftsQAZ gene cluster . This activation leads to enhanced cell proliferation and growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide
  • 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide
  • N-(2-oxotetrahydrofuran-3-yl)nonanamide

Uniqueness

3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dec-2-enamide is unique due to its specific structural features, including the presence of a dec-2-enamide chain and a hydroxy group on the tetrahydrofuran ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

3-hydroxy-N-(2-oxooxolan-3-yl)dec-2-enamide

InChI

InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h10,12,16H,2-9H2,1H3,(H,15,17)

InChI Key

XYPWGKVAIGCLCE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=CC(=O)NC1CCOC1=O)O

Origin of Product

United States

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